molecular formula C18H23NO B12525986 2-(2-Hexyl-4-methoxyphenyl)pyridine

2-(2-Hexyl-4-methoxyphenyl)pyridine

Cat. No.: B12525986
M. Wt: 269.4 g/mol
InChI Key: ROSJIRLOXLHAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hexyl-4-methoxyphenyl)pyridine (CAS 1189041-12-0) is a high-value chemical compound supplied with a purity of >99%, as confirmed by analytical methods including LCMS and HPLC . This liquid substance is characterized as a yellow to colorless oil and should be stored in an inert atmosphere at room temperature to maintain stability . This compound serves as a critical building block in advanced research and development. Its primary applications include use as a pharmaceutical intermediate, a fine chemical, and a reagent for synthesis . The structural motif of substituted phenylpyridines is of significant interest in material science. Related compounds have been extensively studied for their role in molecular devices, demonstrating potential as pH-triggered molecular switches and pivots . This suggests research value in developing novel stimuli-responsive materials and studying molecular-level switching mechanisms. While the specific biological target for this exact compound requires further investigation, its structure aligns with those used in medicinal chemistry for the discovery and development of new active pharmaceutical ingredients (APIs) . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the material according to laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-(2-hexyl-4-methoxyphenyl)pyridine

InChI

InChI=1S/C18H23NO/c1-3-4-5-6-9-15-14-16(20-2)11-12-17(15)18-10-7-8-13-19-18/h7-8,10-14H,3-6,9H2,1-2H3

InChI Key

ROSJIRLOXLHAEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=CC(=C1)OC)C2=CC=CC=N2

Origin of Product

United States

Strategic Synthetic Methodologies for 2 2 Hexyl 4 Methoxyphenyl Pyridine and Analogous Structures

Transition Metal-Catalyzed Coupling Reactions in Arylpyridine Synthesis

Transition metal-catalyzed reactions, particularly those employing palladium, have become indispensable tools for the formation of carbon-carbon bonds in the synthesis of biaryl compounds, including arylpyridines.

Suzuki-Miyaura Cross-Coupling Approaches for Aryl-Pyridine Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely used method for the synthesis of 2-arylpyridines. nih.govnih.gov This reaction typically involves the palladium-catalyzed coupling of a pyridine-containing electrophile with an arylboronic acid or its ester derivatives. nih.govcdnsciencepub.com For the synthesis of a molecule like 2-(2-Hexyl-4-methoxyphenyl)pyridine, a plausible Suzuki-Miyaura approach would involve the reaction of 2-halopyridine with (2-hexyl-4-methoxyphenyl)boronic acid.

Key components and conditions for this transformation include a palladium catalyst, such as Pd(dppf)Cl2, a base, and a suitable solvent. nih.govnih.gov The reaction temperature can range from 65 to 100 °C. nih.gov The choice of coupling partners is crucial; for instance, pyridine-2-sulfonyl fluorides (PyFluor) have been successfully coupled with various hetero(aryl) boronic acids and their pinacol (B44631) esters. nih.govclaremont.edu The yields of these reactions can be influenced by the electronic properties of the substrates, with electron-rich boronic acids often providing better results. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for 2-Arylpyridine Synthesis

Pyridine (B92270) SubstrateArylboronic Acid/EsterCatalystBaseSolventYieldReference
Pyridine-2-sulfonyl fluoride (B91410) (PyFluor)Hetero(aryl) boronic acids/estersPd(dppf)Cl2Na3PO4Dioxane/H2O5-89% nih.govnih.gov
2,6-dichloro-3-(trifluoromethyl)pyridineArylboronic acidsNot specifiedNot specifiedNot specifiedNot specified thieme-connect.com
2-BromopyridineArylboronic acidsPalladium/N-heterocyclic carbeneNot specifiedNot specified60-88% researchgate.net

Other Palladium-Catalyzed Synthetic Routes to Pyridine Derivatives

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are instrumental in synthesizing pyridine derivatives. The Heck coupling, for example, can be utilized to introduce aryl groups onto the pyridine ring. Additionally, the Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, which can be a strategic step in constructing more complex pyridine-containing molecules. wikipedia.orgacs.org This reaction is typically catalyzed by a palladium complex in the presence of a copper co-catalyst. wikipedia.org Recent advancements have also explored the use of heterocyclic phosphonium (B103445) salts as coupling partners in Sonogashira reactions, expanding the scope of this methodology for the synthesis of alkynyl-substituted pyridines. acs.orgthieme-connect.com

Palladium-catalyzed C-H activation and arylation is another powerful strategy. nih.gov This approach allows for the direct formation of an aryl-pyridine bond by activating a C-H bond on the pyridine ring, offering a more atom-economical route compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov For instance, palladium-catalyzed intramolecular C-H arylation has been used to synthesize fused heterocyclic compounds containing a pyridine ring. nih.gov Furthermore, palladium(II)-catalyzed C-H alkenylation of α,β-unsaturated oximes followed by an aza-6π-electrocyclization provides a route to multisubstituted pyridines. rsc.orgacs.org

Organometallic Reagent-Mediated Syntheses of Substituted Pyridines

Organometallic reagents, such as Grignard and organolithium reagents, are fundamental in the synthesis of substituted pyridines, enabling the introduction of a wide range of alkyl and aryl groups onto the pyridine nucleus.

Grignard Reagent Applications in 2-Substituted Pyridine Formation

Grignard reagents are versatile nucleophiles for the synthesis of 2-substituted pyridines. organic-chemistry.orgorganic-chemistry.orgnih.govacs.org A common strategy involves the addition of a Grignard reagent to a pyridine N-oxide. organic-chemistry.orgorganic-chemistry.orgnih.govacs.org This reaction proceeds via the formation of a 1,2-dihydropyridine intermediate, which can then be rearomatized to yield the 2-substituted pyridine. acs.org For the synthesis of this compound, one could envision the reaction of pyridine N-oxide with (2-hexyl-4-methoxyphenyl)magnesium bromide. This method has been shown to be highly regiospecific, affording the 2-substituted product in good to high yields. nih.govacs.org

The reaction conditions typically involve treating the pyridine N-oxide with the Grignard reagent in an ethereal solvent like THF at room temperature, followed by treatment with acetic anhydride (B1165640) at elevated temperatures to facilitate rearomatization. organic-chemistry.orgnih.gov This approach is advantageous as it often avoids the formation of isomeric mixtures that can be a challenge in other methods. acs.org

Table 2: Synthesis of 2-Substituted Pyridines using Grignard Reagents

Lithium Reagent-Based Alkylation Strategies for Pyridine Nucleus

Organolithium reagents are powerful nucleophiles for the direct functionalization of the pyridine ring. ambeed.comclockss.org Due to the electron-deficient nature of the pyridine ring, it is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. ambeed.com The reaction of an organolithium reagent with pyridine can lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding substituted pyridine. youtube.com

Directed lithiation is a more controlled approach where a directing group on the pyridine ring guides the deprotonation to a specific position, allowing for regioselective functionalization. clockss.orgresearchgate.net Common directing groups include amides and carbamates. researchgate.netresearchgate.net For instance, lithiation of pyridines bearing a 3-oxetane unit has been achieved with high regioselectivity at the 4-position using n-butyllithium. rsc.org The resulting lithiated species can then be quenched with an appropriate electrophile to introduce the desired substituent. researchgate.netrsc.orgquimicaorganica.org While direct alkylation of pyridine with alkyllithium reagents can be challenging and may require specific activators to control regioselectivity, it remains a viable strategy for introducing alkyl groups. acs.orgacs.org

Multi-Component Cyclization and Condensation Strategies for Pyridine Ring Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridines from simple starting materials in a single step. bohrium.comnih.govtandfonline.com These reactions are particularly valuable for building the pyridine ring itself with the desired substitution pattern.

The Hantzsch pyridine synthesis is a classic and versatile MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). fiveable.mewikipedia.orgorganic-chemistry.orgchemtube3d.com This reaction initially forms a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org The Kröhnke pyridine synthesis is another important method that utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. wikipedia.orgwikipedia.orgdrugfuture.comresearchgate.net The reaction proceeds through a Michael addition followed by cyclization and aromatization. wikipedia.org

Recent developments in MCRs have focused on using nanocatalysts and environmentally friendly conditions to improve efficiency and sustainability. rsc.org For example, one-pot four-component reactions under microwave irradiation have been developed for the synthesis of pyridine derivatives in excellent yields and short reaction times. nih.gov

Table 3: Multi-Component Reactions for Pyridine Synthesis

Development of Metal-Free Synthetic Protocols for Pyridine Scaffolds

The construction of the 2-arylpyridine core without the use of transition-metal catalysts represents a significant advancement towards more sustainable and cost-effective chemical synthesis. Several innovative strategies have emerged, primarily centered around C-H arylation, photoredox catalysis, and radical-mediated processes.

One prominent metal-free method involves the use of diaryliodonium salts as arylation reagents. rsc.orgrsc.orgbeilstein-journals.org These hypervalent iodine compounds are stable, easy to handle, and can arylate a variety of nucleophiles, including electron-rich heterocycles, under mild, metal-free conditions. nih.gov For the synthesis of a 2-arylpyridine, this approach would typically involve reacting a suitable pyridine derivative with a diaryliodonium salt containing the desired aryl group. The reaction proceeds through an electrophilic arylation mechanism. The selectivity of these reactions can often be controlled by the choice of base and solvent, allowing for either N-arylation or O-arylation in the case of pyridin-2-ones. rsc.orgrsc.orgresearchgate.net

Photoredox catalysis offers another powerful, metal-free avenue to 2-arylpyridines. acs.orgnih.gov These reactions are driven by visible light, which excites a photocatalyst to initiate a single-electron transfer (SET) process. A notable example is the Meerwein arylation, where anilines are converted in situ to diazonium salts. acs.orgnih.gov A photoredox catalyst then facilitates the generation of an aryl radical from the diazonium salt, which subsequently adds to the protonated pyridine ring with high regioselectivity for the C-2 position. acs.org This method is valued for its mild conditions and tolerance of a wide array of functional groups.

Radical-based approaches, particularly the Minisci reaction , are classic methods for the functionalization of electron-deficient heterocycles like pyridine. wikipedia.orgresearchgate.net While traditionally used for alkylation, variations of this reaction can be adapted for arylation. The reaction involves the generation of a radical species that adds to the protonated pyridine ring, typically at the C-2 or C-4 position. researchgate.net Recent advancements have focused on generating the necessary radicals under milder, often photocatalytic, conditions. nih.gov

Furthermore, novel metal-free cyclization and rearrangement reactions have been developed. For instance, substituted pyridines can be synthesized from simple starting materials like aldehydes and ammonium acetate under air as the oxidant, involving a cascade of C-H functionalization and bond formation steps. rsc.org Another strategy involves the ring expansion of 2-allyl-2H-azirines, which rearrange to form pyridine structures under metal-free conditions promoted by an organic base like DBU. researchgate.net

Table 1: Comparison of Metal-Free Synthetic Protocols for 2-Arylpyridine Scaffolds

MethodologyAryl SourceKey FeaturesTypical ConditionsSelectivity
Diaryliodonium Salts Diaryliodonium saltMetal-free, mild conditions, stable reagents. rsc.orgrsc.orgOrganic base, solvent variation to control selectivity. researchgate.netHigh regioselectivity for C-arylation.
Photoredox Catalysis Aryl diazonium salts (from anilines). acs.orgVisible light-driven, sustainable, functional group tolerant. nih.govPhotocatalyst (e.g., Eosin Y), blue LED irradiation, room temp.High C-2 selectivity for pyridines. acs.org
Minisci-Type Reactions Aryl radical precursorsDirect C-H functionalization of the pyridine core. wikipedia.orgAcidic medium, radical initiator (e.g., persulfate). wikipedia.orgTypically a mixture of C-2 and C-4 isomers. researchgate.net
Oxidative Cyclization Aldehydes, NH4OAcAtom-economical, uses air as the oxidant. rsc.orgMild conditions, no external catalyst.Forms substituted pyridine ring.

Regioselective Functionalization Techniques for Hexyl and Methoxyphenyl Moieties on the Pyridine Framework

Achieving the specific substitution pattern of this compound requires precise control over the placement of the hexyl and methoxy (B1213986) groups on the phenyl ring. This can be accomplished through two primary synthetic strategies: 1) coupling a pre-functionalized phenyl precursor with a pyridine, or 2) functionalizing a pre-formed 2-phenylpyridine (B120327) core.

Strategy 1: Synthesis via a Pre-functionalized Aryl Partner

This approach involves the synthesis of a '2-hexyl-4-methoxyphenyl' precursor, which is then coupled to the pyridine ring using one of the metal-free methods described in section 2.4. The key challenge is the regioselective synthesis of the substituted anisole (B1667542).

The ortho-alkylation of anisole or related phenol (B47542) derivatives is a critical step. Direct Friedel-Crafts alkylation often leads to a mixture of ortho and para isomers. nih.gov More selective methods include:

Directed ortho-Metalation (DoM): A directing group on the anisole ring can facilitate deprotonation at the adjacent ortho position with a strong base, followed by quenching with an electrophile like hexyl bromide. However, this often requires metal-based reagents.

Phenoxide ortho-C-Alkylation: Deprotonation of a phenol to its phenoxide anion can favor C-alkylation over O-alkylation under specific conditions, though it can still result in isomeric mixtures if the para position is not blocked. nih.gov

Catalytic C-H Alkylation: Recent advances have enabled the highly regioselective ortho-alkylation of anisoles using rare-earth metal catalysts, which, while not metal-free, provide excellent control. nih.gov For a truly metal-free approach, organic photoredox catalysis can be used to achieve regioselective arene C-H alkylation with diazoacetate derivatives, which can be subsequently converted to alkyl groups. nih.gov

Once the 2-hexyl-4-methoxyphenyl precursor (e.g., as a diaryliodonium salt or an aniline) is synthesized, it can be coupled with pyridine using the protocols mentioned previously to yield the final product.

Strategy 2: Late-Stage Regioselective Functionalization

An alternative pathway begins with the synthesis of 2-(4-methoxyphenyl)pyridine (B1296241), which can be prepared using the methods in section 2.4 from pyridine and a 4-methoxyphenyl (B3050149) source. The subsequent challenge is the selective introduction of the hexyl group at the C-2 position of the methoxyphenyl ring.

The Minisci reaction and its variants are powerful tools for the direct C-H alkylation of heterocycles. wikipedia.org While typically applied to the pyridine ring itself, conditions can be tuned to favor functionalization on an attached aromatic ring, although selectivity can be an issue.

A more controlled approach involves leveraging the electronic nature of the methoxy group. The methoxy group is an ortho, para-director for electrophilic aromatic substitution. Since the para position is blocked by the pyridine ring, electrophilic functionalization would be directed to the ortho positions. However, introducing a hexyl group via electrophilic substitution is challenging.

A more viable method is radical alkylation. The Minisci reaction , traditionally used for heteroarenes, can be adapted for the alkylation of electron-rich arenes under specific conditions. Generating a hexyl radical from a suitable precursor (e.g., heptanoic acid via oxidative decarboxylation) in the presence of 2-(4-methoxyphenyl)pyridine could lead to the desired ortho-hexylation, guided by the directing effect of the methoxy group and steric factors. wikipedia.org

Table 2: Regioselective Functionalization Approaches

TechniqueSubstrateReagent/MethodTarget MoietyKey Features
Phenoxide C-Alkylation 4-MethoxyphenolBase, Hexyl BromideHexylMetal-free but can yield isomeric mixtures. nih.gov
Organic Photoredox C-H Alkylation AnisoleDiazoacetate, PhotocatalystAlkylMetal-free, regioselective ortho-functionalization. nih.gov
Minisci Reaction 2-(4-methoxyphenyl)pyridineHeptanoic acid, AgNO3, (NH4)2S2O8HexylDirect C-H functionalization; selectivity can be challenging. wikipedia.org
Blocking Group Strategy PyridineMaleate blocking group, then Minisci alkylationAlkylEnables highly regioselective C-4 alkylation on the pyridine ring. nih.govchemrxiv.orgacs.org

Advanced Spectroscopic and Diffraction Based Characterization in Pyridine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Similarly, there is no available ¹³C NMR data for 2-(2-hexyl-4-methoxyphenyl)pyridine. A ¹³C NMR spectrum would provide critical information by identifying the chemical shifts of each of the 18 carbon atoms in the molecule, including those in the pyridine (B92270) and phenyl rings, the hexyl chain, and the methoxy (B1213986) group, thereby confirming the carbon skeleton of the compound.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide a "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds.

Specific FT-IR absorption bands (in cm⁻¹) corresponding to the characteristic functional groups of this compound, such as C-H stretches from the alkyl and aromatic groups, C=C and C=N vibrations from the aromatic rings, and C-O stretches from the methoxy ether group, are not documented.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Detailed mass spectrometry analysis of this compound, which would confirm its molecular weight and reveal its characteristic fragmentation patterns upon ionization, has not been published. This data is vital for confirming the molecular formula and provides clues about the molecule's structural components.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Probing

Electronic absorption and emission spectroscopy, commonly known as UV-Vis spectroscopy, is a fundamental technique employed to investigate the electronic structure of molecules. This method is predicated on the principle that molecules can absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, promoting electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the electronic transitions within the molecule, providing valuable insights into its conjugated systems and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For pyridine-containing compounds, UV-Vis spectroscopy is particularly informative. The electronic properties of the pyridine ring can be significantly influenced by the nature and position of its substituents. In the case of this compound, the methoxy group on the phenyl ring acts as an electron-donating group, while the hexyl group provides lipophilicity. The interaction between the electron-rich methoxyphenyl group and the electron-withdrawing pyridine ring is expected to give rise to characteristic absorption bands.

Emission spectroscopy (fluorescence) is the complementary technique to absorption spectroscopy. After a molecule is promoted to an excited state, it can relax back to the ground state by emitting a photon. The wavelength of the emitted light is typically longer (lower in energy) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence spectrum provides information about the excited state of the molecule. Many pyridine derivatives are known to be fluorescent, and their emission properties are of interest for applications in materials science and bioimaging. researchgate.net

Table 1: Illustrative UV-Vis Absorption Data for a Related Compound

Compound NameSolventAbsorption Maximum (λmax)
2-(4-methoxyphenyl)pyridine (B1296241)Methanol (B129727)282 nm chemicalbook.com
PyridineNot specified in results

This table provides data for a structural analogue due to the absence of specific experimental data for this compound in the searched literature.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single Crystal X-ray Diffraction (SC-XRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique involves irradiating a single crystal of a compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these diffracted spots, it is possible to construct a three-dimensional electron density map of the molecule and, from that, determine the exact positions of the atoms, as well as the bond lengths and angles between them.

For a molecule like this compound, SC-XRD would provide unambiguous proof of its molecular structure, including the conformation of the hexyl chain and the dihedral angle between the pyridine and methoxyphenyl rings. This information is crucial for understanding intermolecular interactions in the solid state, such as π-π stacking or hydrogen bonding, which can influence the material's bulk properties.

Specific single-crystal X-ray diffraction data for this compound has not been reported in the available literature. However, to illustrate the type of detailed structural information that can be obtained from such an analysis, we can examine the crystallographic data for a related, more complex compound, 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine. nih.gov This compound, which also features methoxyphenyl and pyridine rings, crystallizes in the monoclinic space group P21/n. nih.gov The analysis reveals the precise bond lengths, bond angles, and the dihedral angles between the various aromatic rings. nih.gov

Table 2: Illustrative Single Crystal X-ray Diffraction Data for a Related Compound

Parameter2,6-Bis(4-methoxyphenyl)-4-phenylpyridine nih.gov
Crystal Data
Chemical FormulaC₂₅H₂₁NO₂
Formula Weight367.43
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)6.379 (3)
b (Å)15.538 (8)
c (Å)20.51 (1)
β (°)94.281 (7)
Volume (ų)2027.3 (17)
Z4
Data Collection
DiffractometerBruker SMART APEX CCD
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)298
Refinement
R[F² > 2σ(F²)]0.099
wR(F²)0.191

This table presents data for a related compound to demonstrate the typical parameters obtained from a single-crystal X-ray diffraction study, as specific data for this compound is not available in the searched literature.

The definitive structural data from SC-XRD, when available, is invaluable for correlating the molecular structure with the observed chemical and physical properties of a compound, including its electronic spectra.

Computational and Quantum Chemical Studies on 2 2 Hexyl 4 Methoxyphenyl Pyridine

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is widely employed to determine molecular geometries, electronic properties, and to predict various spectroscopic parameters. DFT calculations on molecules similar in structure to 2-(2-Hexyl-4-methoxyphenyl)pyridine, such as other pyridine (B92270) derivatives, have been performed at levels like B3LYP/6-311G(d,p) to provide insights into their structures and electronic distributions. researchgate.netnih.gov

Geometry Optimization and Conformational Landscape Analysis

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be achieved through bond rotations. In the case of this compound, the flexibility of the hexyl chain and the rotation around the bond connecting the phenyl and pyridine rings give rise to multiple possible conformations. Understanding this landscape is crucial as the relative energies of these conformers determine their population at a given temperature and can affect the molecule's physical and chemical properties.

Table 1: Calculated Geometrical Parameters

ParameterValue
Dihedral Angle (Phenyl-Pyridine)~60° evitachem.com

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computed structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of NMR chemical shifts provide information about the electronic environment of each nucleus. For substituted pyridines, the calculated shifts can help in assigning the signals in the experimental spectrum to specific protons and carbons.

IR (Infrared): The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For instance, the characteristic C=N stretching of the pyridine ring and C-O stretching of the methoxy (B1213986) group would be identifiable in the calculated IR spectrum.

UV-Vis (Ultraviolet-Visible): The electronic transitions of a molecule, which are responsible for its absorption of UV-Vis light, can be predicted using Time-Dependent DFT (TD-DFT). The calculated absorption wavelengths (λmax) and oscillator strengths can be compared to experimental UV-Vis spectra to understand the electronic structure and the nature of the transitions (e.g., π-π* transitions). The HOMO-LUMO energy gap, as discussed below, is a key factor in determining the position of the lowest energy absorption band. schrodinger.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energies and shapes of these orbitals are crucial in determining how a molecule will interact with other molecules. researchgate.net

HOMO-LUMO Energy Gap Analysis for Electronic Transitions and Reactivity

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the electronic properties and reactivity of a molecule. schrodinger.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, as less energy is required to move an electron from the HOMO to the LUMO. schrodinger.com This often correlates with higher chemical reactivity and a shift in the UV-Vis absorption spectrum to longer wavelengths. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO is likely to be centered on the electron-deficient pyridine ring. The energy of this gap can be controlled by modifying the electron-donating and electron-withdrawing groups on the molecule. rsc.org

Table 2: Frontier Orbital Properties

OrbitalDescriptionExpected Localization
HOMOHighest Occupied Molecular OrbitalMethoxyphenyl ring
LUMOLowest Unoccupied Molecular OrbitalPyridine ring
Energy Gap (ΔE)LUMO Energy - HOMO EnergyInfluences electronic transitions and reactivity schrodinger.com

Global Chemical Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Global chemical reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity.

Chemical Hardness (η): Hardness is a measure of the resistance of a molecule to change its electron distribution. It is calculated as half the energy difference between the HOMO and LUMO (η = (E_LUMO - E_HOMO) / 2). A larger HOMO-LUMO gap corresponds to a harder molecule, which is less reactive.

Chemical Potential (μ): Chemical potential measures the escaping tendency of electrons from a system. It is calculated as the average of the HOMO and LUMO energies (μ = (E_HOMO + E_LUMO) / 2).

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These descriptors are valuable for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions.

Table 3: Global Reactivity Descriptors

DescriptorFormulaSignificance
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to change in electron distribution
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Electron escaping tendency
Electrophilicity Index (ω)μ² / (2η)Electron-accepting capability

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP surface would likely show the most negative potential (red) around the nitrogen atom of the pyridine ring, due to its high electronegativity and the presence of a lone pair of electrons. evitachem.com This region would be the most likely site for electrophilic attack. Conversely, the regions around the hydrogen atoms of the pyridine ring and potentially the hexyl group would show a more positive potential (blue or green), indicating them as possible sites for nucleophilic attack. The methoxy group on the phenyl ring, being electron-donating, would increase the electron density on the phenyl ring, making it another region of negative potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into a language of localized bonds, lone pairs, and antibonding orbitals, which aligns with classical Lewis structures. This analysis provides quantitative insight into the delocalization of electron density, which is crucial for understanding intramolecular interactions and charge transfer (ICT) phenomena.

For this compound, NBO analysis would focus on the interactions between the electron-donating methoxy-substituted phenyl ring and the electron-withdrawing pyridine ring. The nitrogen atom in the pyridine ring and the oxygen atom of the methoxy group possess lone pairs (n) that can donate electron density into the antibonding orbitals (π) of the aromatic systems. These donor-acceptor interactions, also known as hyperconjugation, stabilize the molecule. The key interactions would involve the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms and from the π-bonds of the phenyl ring into the π antibonding orbitals of the pyridine ring, and vice-versa.

The strength of these delocalizations is quantified by the second-order perturbation theory energy of stabilization, E(2). A higher E(2) value indicates a stronger interaction. In a molecule like this compound, significant E(2) values would be expected for π → π* and n → π* transitions between the two aromatic rings, indicating a substantial intramolecular charge transfer from the electron-rich methoxyphenyl group to the pyridine moiety. The hexyl group, being a weak σ-donor, would have a lesser, more localized electronic influence.

Studies on other donor-acceptor substituted pyridines have shown that such ICT processes are fundamental to their photophysical properties. rsc.org For instance, in polar solvents, enhanced ICT can lead to large Stokes shifts in fluorescence spectra. rsc.org Theoretical calculations on related systems confirm the formation of a more polar intramolecular charge transfer state upon excitation. researchgate.net

Illustrative NBO Analysis Data for Arylpyridine Systems

The following table represents hypothetical but typical NBO analysis results for the key intramolecular interactions in an aryl-pyridine system like this compound, based on data from analogous compounds.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
π (Phenyl C=C)π* (Pyridine C=N)> 5.0Inter-ring π-delocalization
π (Pyridine C=C)π* (Phenyl C=C)> 3.0Inter-ring π-delocalization
LP (1) N (Pyridine)π* (Phenyl C=C)~ 1.0 - 2.0Lone pair delocalization
LP (2) O (Methoxy)π* (Phenyl C=C)> 15.0Strong lone pair donation
C-H (Hexyl)σ* (adjacent C-C)~ 2.0 - 5.0σ-bond hyperconjugation

Note: This table is illustrative and does not represent experimentally determined values for this compound.

Theoretical Insights into Reaction Mechanisms and Pathways Involving Arylpyridines

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. irjet.net For arylpyridines like this compound, theoretical studies can map the potential energy surface for various transformations, identifying transition states, intermediates, and activation barriers. This provides a deep understanding of reaction feasibility, regioselectivity, and stereoselectivity.

Synthesis via Suzuki Coupling:

Electrophilic and Nucleophilic Reactions:

The compound has distinct sites for electrophilic and nucleophilic attack. evitachem.com The electron-rich methoxyphenyl ring, activated by the methoxy group, is susceptible to electrophilic aromatic substitution. In contrast, the electron-deficient pyridine ring is prone to nucleophilic attack.

Electrophilic Attack: Computational models can predict the most likely site of electrophilic attack on the phenyl ring (ortho or para to the activating methoxy group) by calculating the energies of the corresponding sigma-complex intermediates.

Nucleophilic Attack: Similarly, for a nucleophilic reaction on the pyridine ring, calculations can compare the activation energies for attack at the different positions of the pyridine ring, providing insight into the regioselectivity of the reaction.

Computational studies on the reactions of other pyridines, such as the reaction of the nitrogen atom radical with pyridine, have shown the complexity of possible reaction pathways, including ring-contraction and the formation of seven-membered rings. chemrxiv.org These studies highlight the power of computational chemistry to uncover complex mechanisms that may not be intuitive. chemrxiv.org

Illustrative Reaction Pathway Data

The following table provides a hypothetical, simplified energy profile for a generic electrophilic substitution reaction on the phenyl ring of an arylpyridine, as would be determined by DFT calculations.

Reaction StepSpeciesRelative Gibbs Free Energy (kcal/mol)Description
1Reactants0.0Starting materials (Arylpyridine + Electrophile)
2Transition State 1 (TS1)+15.0Formation of ortho sigma-complex
3Intermediate (ortho)+5.0Ortho-substituted sigma-complex intermediate
4Transition State 2 (TS2)+18.0Formation of para sigma-complex
5Intermediate (para)+3.0Para-substituted sigma-complex intermediate (more stable)
6Transition State 3 (TS3)+7.0Proton loss from para intermediate
7Products-10.0Final substituted product

Note: This table is a simplified, illustrative example to demonstrate the type of data obtained from computational studies of reaction mechanisms and does not represent specific experimental data for this compound.

Coordination Chemistry Research Involving 2 2 Hexyl 4 Methoxyphenyl Pyridine As a Ligand

Design Principles for Pyridine-Based Ligands in Metal Complexation

Pyridine-based ligands are foundational in coordination chemistry due to their versatile electronic and steric properties, which can be finely tuned through substitution. Pyridine (B92270) itself is a heterocyclic organic compound that coordinates to metal ions primarily through the lone pair of electrons on its nitrogen atom, acting as a Lewis base. mdpi.comresearchgate.net It is generally considered a weak π-acceptor ligand. researchgate.net The design of more complex pyridine ligands, such as 2-(2-Hexyl-4-methoxyphenyl)pyridine, is guided by several key principles aimed at controlling the geometry, stability, and reactivity of the resulting metal complexes.

Electronic Effects: The electronic nature of substituents on the pyridine ring significantly alters the ligand's properties. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its Lewis basicity and strengthening the sigma-donation to the metal center. In this compound, the methoxy (B1213986) (-OCH₃) group at the 4-position of the phenyl ring and the hexyl (-C₆H₁₃) group at the 2-position both act as EDGs, increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine. This enhanced basicity can lead to more stable metal complexes.

Steric Hindrance: The size and position of substituents play a crucial role in determining the stereochemistry and coordination number of the metal complex. The bulky 2-(2-hexyl-4-methoxyphenyl) group at the 2-position of the pyridine ring creates significant steric hindrance around the coordination site. This steric bulk can influence the geometry of the complex, for instance, by favoring a trans arrangement of ligands in a square-planar or octahedral complex to minimize repulsion between bulky groups. researchgate.net

Chelation and Bite Angle: While this compound is a monodentate ligand, coordinating through a single nitrogen atom, the principles of chelation are central to ligand design. wikipedia.org For instance, linking two pyridine rings creates bidentate ligands like 2,2'-bipyridine, which often form more stable complexes than their monodentate counterparts due to the chelate effect. researchgate.net The design of the target ligand, however, focuses on leveraging the steric and electronic effects of a single, highly substituted pyridine unit.

Secondary Interactions: The substituents on the ligand can participate in non-covalent interactions that direct the assembly and stabilize the final structure. The aromatic rings in this compound can engage in π-π stacking, while the hexyl chains can participate in van der Waals interactions, influencing the crystal packing and formation of supramolecular structures.

These design principles allow chemists to rationally create ligands like this compound to achieve specific outcomes in metal complexation, from catalytic activity to the construction of advanced materials.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with pyridine-based ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. For a ligand such as this compound, the general procedure would involve dissolving the ligand and a metal precursor, such as a metal halide or acetate (B1210297), and allowing them to react, often with gentle heating. The resulting complex may then precipitate from the solution or be isolated by crystallization.

General Synthesis Route: A common method for forming such complexes is to react the ligand with a metal salt like palladium(II) chloride or nickel(II) chloride in a solvent such as methanol (B129727) or acetonitrile. acs.orgmdpi.com The reaction mixture is typically stirred for several hours at room temperature or under reflux to ensure completion. acs.orgmdpi.com

Ligand + Metal Salt → [Metal(Ligand)n(Salt)m]

The characterization of these newly formed complexes is crucial to confirm their structure and purity. A suite of spectroscopic and analytical techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the ligand and to observe changes upon coordination. Coordination to a metal center typically causes shifts in the signals of the pyridine ring protons and carbons, providing evidence of complex formation. acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the vibrational modes of the ligand and to observe shifts upon complexation. The C=N stretching frequency of the pyridine ring is particularly sensitive to coordination.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The spectra of the complexes will differ from that of the free ligand, often showing new bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. uoi.gr

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the empirical and molecular formula of the complex, respectively, ensuring the correct stoichiometry of metal, ligand, and any counter-ions.

Below is a representative table of the type of characterization data that would be expected for a hypothetical palladium(II) complex with this compound, based on analogous systems.

Table 1: Representative Characterization Data for a Hypothetical [Pd(this compound)₂Cl₂] Complex

Technique Observation Interpretation
¹H NMR Downfield shift of pyridine proton signals compared to the free ligand. Deshielding of protons upon coordination of the pyridine nitrogen to the Pd(II) center.
¹³C NMR Shift in the signals for the carbons of the pyridine ring. Change in the electronic environment of the ligand upon complexation.
FT-IR (cm⁻¹) Shift of the ν(C=N) stretching frequency to a higher wavenumber. Strengthening of the C=N bond upon metal coordination.
UV-Vis (nm) Appearance of new absorption bands in the visible region. Presence of metal-centered (d-d) or charge-transfer (MLCT) electronic transitions.

| Mass Spec. | Molecular ion peak corresponding to the expected formula weight. | Confirmation of the complex's identity and stoichiometry. |

Investigation of Coordination Modes and Stereochemical Preferences

The compound this compound is designed to function as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the pyridine nitrogen atom. This is the most common coordination mode for simple pyridine derivatives. wikipedia.org However, the defining feature of this ligand is the bulky aryl substituent at the 2-position, which introduces significant steric constraints that heavily influence the stereochemical outcome of complexation.

Stereochemical Preferences: The steric bulk of the 2-(2-hexyl-4-methoxyphenyl) group plays a decisive role in the arrangement of ligands around the metal center. In square-planar or octahedral complexes where multiple ligands are present, this steric hindrance will dictate the preferred isomer. For example, in a disubstituted square-planar complex of the type [ML₂X₂], the bulky pyridine ligands would strongly favor a trans configuration to minimize steric repulsion between them. This is a well-documented phenomenon in the chemistry of substituted pyridine complexes. researchgate.net Similarly, in a tetracoordinate complex like [ML₄]²⁺, the ligands will arrange themselves to maximize the distance between the bulky substituents, often forcing a propeller-like conformation where the pyridine rings are twisted relative to the coordination plane.

Electronic and Geometric Structure of Metal-Pyridine Complexes

The electronic and geometric structures of metal complexes containing this compound are intrinsically linked. The electronic properties of the ligand dictate the nature of the metal-ligand bond, which in turn influences the geometry of the complex.

Electronic Structure: The ligand acts as a strong σ-donor due to the electron-releasing nature of its methoxy and hexyl substituents. This enhances the electron density at the pyridine nitrogen, leading to a stronger coordinate bond with the metal center compared to unsubstituted pyridine. Pyridine ligands are also known to be weak π-acceptors, capable of accepting electron density from filled metal d-orbitals into their π* orbitals. researchgate.net This back-bonding can further stabilize the complex, particularly with electron-rich, low-valent metals. The combination of strong σ-donation and weak π-acceptance makes this ligand a "soft" base in the context of Hard and Soft Acids and Bases (HSAB) theory, favoring coordination with softer metal ions.

Geometric Structure: The final geometry of a complex—be it square-planar, tetrahedral, or octahedral—is a balance between the electronic preferences of the metal ion (e.g., d⁸ metals like Pd(II) and Pt(II) strongly prefer square-planar geometry) and the steric demands of the ligands. wikipedia.org The large steric footprint of the 2-(2-hexyl-4-methoxyphenyl) group will cause distortions from ideal geometries. For instance, in a square-planar complex, the M-N bond length might be slightly elongated to relieve steric strain. The plane of the pyridine ring and the attached phenyl ring will likely be twisted relative to each other to minimize steric clashes.

The table below summarizes the expected influence of the ligand's substituents on the properties of its metal complexes.

Table 2: Influence of Substituents on Complex Properties

Substituent Position Electronic Effect Steric Effect Predicted Impact on Complex Structure
Hexyl Phenyl C2' Weakly electron-donating High Enforces specific stereochemistry (e.g., trans isomers), may cause distortion from ideal bond angles.

| Methoxy | Phenyl C4' | Strongly electron-donating | Moderate | Increases Lewis basicity of pyridine N, strengthens the M-N bond, potentially shortening it if not for steric effects. |

The interplay of these factors allows for the tuning of the geometric and electronic structure of the resulting metal complexes, which is fundamental for applications in catalysis and materials science where precise control over the metal's coordination environment is key.

Cyclometallation Studies with Arylpyridine Ligands

Arylpyridine ligands, particularly those substituted at the 2-position like 2-phenylpyridine (B120327), are renowned for their ability to undergo cyclometallation. mdpi.comwikipedia.org This reaction is a fundamental process in organometallic chemistry where a ligand coordinates to a metal center via its heteroatom (in this case, the pyridine nitrogen) and subsequently undergoes an intramolecular C-H bond activation on the adjacent aryl ring to form a second, covalent metal-carbon bond. ub.es This results in the formation of a highly stable five-membered chelate ring, known as a metallacycle.

The ligand this compound is an ideal candidate for such a reaction. The process typically occurs with late transition metals such as palladium(II), platinum(II), ruthenium(II), and iridium(III). mdpi.comwikipedia.orgresearchgate.netnih.govacs.org The reaction with a metal salt like Pd(OAc)₂ or IrCl₃ often proceeds via an electrophilic mechanism or oxidative addition. wikipedia.orgub.es

General Cyclometallation Reaction: 2-(Aryl)Pyridine + M(L)n → [M(Aryl-Pyridine-C,N)(L)n-2] + 2HL

In this reaction, the metal first coordinates to the pyridine nitrogen. Then, a C-H bond on the ortho position of the phenyl ring is activated and cleaved, forming a direct M-C σ-bond. mdpi.com For this compound, this C-H activation would occur at the C6' position of the phenyl ring.

The resulting cyclometallated complexes, often called "pincer" or "cyclometalates," exhibit distinct properties:

Enhanced Stability: The formation of the chelate ring significantly increases the thermodynamic stability of the complex (the chelate effect).

Rigid Planar Structure: The metallacycle imposes a rigid, planar geometry on the ligand framework, which can have profound effects on the electronic and photophysical properties of the complex.

Applications: Cyclometallated complexes, particularly those of iridium and platinum, are of immense interest as phosphorescent emitters in organic light-emitting diodes (OLEDs). wikipedia.orgrsc.org Ruthenium and palladium cyclometalates are widely explored as catalysts for a variety of organic transformations, including cross-coupling reactions. mdpi.comsemanticscholar.orgacs.org

Given the established reactivity of 2-arylpyridines, it is highly probable that this compound would readily form stable cyclometallated complexes with a range of transition metals, opening avenues for its use in materials science and catalysis.

Supramolecular Assembly Driven by Coordination Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecular components assembled through non-covalent interactions. Metal complexes serve as excellent building blocks, or "tectons," for constructing larger, well-defined supramolecular architectures. The coordination bond provides a strong and directionally specific interaction to guide the primary assembly, while weaker secondary interactions dictate the final three-dimensional structure.

Complexes formed with this compound are well-suited for participating in supramolecular assembly.

Coordination-Driven Assembly: The primary M-N bond is the key driver. If a metal ion with multiple available coordination sites is used, or if the ligand itself is part of a larger structure with multiple coordination points, predictable polygons and polyhedra can be formed.

π-π Stacking: The aromatic pyridine and phenyl rings within the ligand are capable of engaging in π-π stacking interactions. In the solid state, these interactions can lead to the formation of one-dimensional stacks or two-dimensional layered structures, where the complexes align in parallel or offset arrangements. uoi.gr

Hydrogen Bonding: While the ligand itself lacks strong hydrogen bond donors, the methoxy group's oxygen atom could act as a hydrogen bond acceptor if co-crystallized with molecules containing O-H or N-H groups. Furthermore, in complexes with co-ligands like water or ammonia (B1221849), hydrogen bonding can play a dominant role in the crystal packing. acs.org

By carefully selecting the metal center, co-ligands, and crystallization conditions, complexes of this compound can be used to construct intricate supramolecular assemblies with potentially novel properties for applications in areas like molecular sensing, separations, or materials science. nih.gov

Exploration of 2 2 Hexyl 4 Methoxyphenyl Pyridine in Functional Materials Research

Research into Organic Electronic Materials Precursors

While direct applications of 2-(2-hexyl-4-methoxyphenyl)pyridine in organic electronic devices are not extensively documented, its structural motifs are prevalent in materials developed for this field. Pyridine-containing compounds are integral to a variety of organic electronic materials due to their electronic properties and stability.

Research has shown that derivatives of pyridine (B92270) can be used in the synthesis of materials for applications such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. researchgate.net For instance, pyrazolo[4,3-b]pyridine derivatives have been synthesized and characterized for their potential in electronic and optoelectronic devices. researchgate.net These studies have investigated the structural, optical, and electrical properties of such compounds, often preparing thin films to evaluate their performance in diode structures. researchgate.net The thermal stability and polycrystalline nature of these materials are key characteristics that are often examined. researchgate.net

The synthesis of such precursor molecules often involves palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, to construct the complex molecular architectures necessary for functional organic electronic materials.

Investigation in Liquid Crystalline Systems and Structure-Property Relationships

The molecular shape of this compound, with its combination of a rigid core and a flexible alkyl chain, suggests its potential as a component in liquid crystalline systems. The study of structure-property relationships in liquid crystals is crucial for designing materials with specific mesophase behaviors.

The introduction of a pyridine ring into a molecule can significantly influence its liquid crystalline properties. nih.gov Research on other pyridine-containing compounds has demonstrated the formation of various mesophases, such as nematic and smectic phases. nih.govmdpi.com For example, a series of teraryl 2-(4-alkoxybiphen-4'-yl)-5-methylpyridines were all found to exhibit an enantiotropic nematic phase. nih.gov

The length of the alkyl chain is a critical factor in determining the type of mesophase and the transition temperatures. In one study of pyridyl-based liquid crystals, lengthening a terminal alkoxy chain from n=6 to n=8 led to the appearance of a smectic A phase alongside the nematic phase. mdpi.com The presence and nature of polar substituents on the pyridine core can also dictate the type of mesophase formed, with some substitutions favoring nematic phases and others leading to columnar phases. researchgate.netrsc.org

The table below summarizes the mesomorphic properties of a related series of pyridyl-based liquid crystals, highlighting the influence of alkyl chain length on transition temperatures.

CompoundAlkoxy Chain Length (n)Melting Point (°C)Nematic to Isotropic Transition (°C)
T6 6111.0164.4
T8 8Not specified153.1

Data sourced from a study on (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoate derivatives. mdpi.com

Role as a Monomer or Building Block in Polymerization Studies

The structure of this compound makes it a potential monomer or building block in the synthesis of novel polymers. The pyridine ring can be incorporated into polymer main chains or as a side group, imparting specific properties to the resulting material.

Pyridine-containing polymers have been synthesized for various applications. For instance, cobalt-catalyzed [2+2+2] cocycloaddition reactions of diynes and nitriles have been used to create linear polymers with pyridine structures in the main chain. researchgate.net Additionally, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been employed to synthesize block copolymers of vinylpyridine, which can form pH-responsive materials. dntb.gov.ua

While direct polymerization of this compound is not widely reported, related pyridine derivatives have been used in polymerization catalysis. Iron complexes with pyridine-oxime ligands have been shown to be highly active catalysts for isoprene (B109036) polymerization, producing polyisoprene with specific microstructures. mdpi.com The substituents on the pyridine ring in these catalysts were found to significantly affect the activity and selectivity of the polymerization. mdpi.com

Development of Novel Coordination Polymers and Frameworks

The nitrogen atom in the pyridine ring of this compound can act as a ligand, coordinating to metal ions to form coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their diverse structures and potential applications in areas such as catalysis, gas storage, and sensing.

The synthesis of coordination polymers often involves the self-assembly of metal ions and organic linkers containing coordination sites like pyridine. nih.gov A variety of coordination polymers have been constructed using pyridine-dicarboxylic acid linkers and different metal ions, resulting in structures with varying dimensionalities and topologies. nih.gov These structures can range from 2D layers to 3D frameworks. nih.gov

The properties of the resulting coordination polymers can be tuned by the choice of the metal ion and the specific structure of the pyridine-containing ligand. For example, homoleptic coordination polymers based on 2-(1,2,4-1H-triazol-3-yl)pyridine and various transition metals have been synthesized, exhibiting interesting magnetic and luminescent properties. rsc.org Some of these materials have even shown potential for white-light emission. rsc.org The use of co-ligands can also influence the final structure and properties of the coordination polymer. nih.gov

Emerging Research Directions and Future Outlook for 2 2 Hexyl 4 Methoxyphenyl Pyridine

Innovations in Green and Sustainable Synthetic Approaches

The conventional synthesis of arylpyridines like 2-(2-Hexyl-4-methoxyphenyl)pyridine often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. evitachem.com This method effectively joins a halogenated pyridine (B92270) with a boronic acid derivative to form the desired carbon-carbon bond. evitachem.com While highly effective, these methods present environmental and cost challenges related to the use of precious metal catalysts, organic solvents, and multi-step processes.

Emerging research is focused on developing greener and more sustainable synthetic alternatives. A promising direction is the use of one-pot, multi-component reactions under environmentally friendly conditions. nih.gov For instance, a green procedure for synthesizing novel pyridine derivatives utilizes a four-component reaction under microwave irradiation in ethanol (B145695). nih.gov This approach offers significant advantages, including excellent yields (often between 82% and 94%), the formation of pure products with minimal work-up, drastically reduced reaction times (from hours to minutes), and lower processing costs. nih.gov Adapting such a strategy for this compound could involve the reaction of a suitable acetophenone (B1666503) derivative, an aldehyde, a cyanoacetate, and an ammonium (B1175870) source, potentially eliminating the need for pre-functionalized starting materials and metal catalysts.

Synthetic Method Key Features Advantages Reference
Palladium-Catalyzed Cross-Coupling Uses a palladium catalyst and base to couple a boronic acid derivative with a halogenated pyridine.High efficiency and control over molecular architecture. evitachem.com
Microwave-Assisted One-Pot Synthesis Four-component reaction (e.g., aldehyde, ketone, cyanoacetate, ammonium acetate) in ethanol under microwave irradiation.Excellent yields, short reaction times (2-7 min), pure products, low cost, environmentally friendly. nih.gov

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize reaction conditions, improve yields, and gain deeper mechanistic insight into the synthesis of arylpyridines, researchers are turning to advanced in-situ spectroscopic techniques. Real-time monitoring allows for precise control over the reaction progress and the detection of transient intermediates.

In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for this purpose. rsc.org By coupling an electrochemical or reaction cell to an FTIR spectrometer via a recycle loop, the concentrations of reactants, intermediates, and products can be continuously monitored. rsc.org This technique has been successfully applied to track free-radical reactions involving heteroarenes, providing detailed kinetic profiles. rsc.org For the synthesis of this compound, in-situ FTIR could be used to monitor the key bond-forming steps in real-time, allowing for the fine-tuning of parameters like temperature, catalyst loading, and reaction time to maximize efficiency and minimize byproduct formation. rsc.org This approach provides a level of process understanding that is unattainable through traditional offline analysis of quenched reaction aliquots.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials and drug discovery by enabling the rapid prediction of compound properties and the intelligent design of novel molecules. ijisae.org For a compound like this compound, which has potential applications in medicinal chemistry and material science, these computational tools are invaluable. evitachem.com

ML models, including algorithms like Random Forest, Support Vector Machines, and Neural Networks, can be trained on large datasets of chemical structures and their associated properties (e.g., biological activity, toxicity, physical characteristics). researchgate.netresearchgate.netelsevierpure.com By combining data on physicochemical properties with biological interaction data, these models can achieve high predictive accuracy. researchgate.net For instance, AI/ML models have been developed to predict drug-induced side effects and to screen for compounds with lower toxicity risks early in the development process. researchgate.netresearchgate.net This predictive power allows researchers to prioritize the synthesis of analogs of this compound that are most likely to possess desired activities, thereby saving significant time and resources. Furthermore, generative models can explore vast chemical spaces to propose entirely new structures with optimized properties. ijisae.orgnih.gov

Machine Learning Algorithm Application in Chemical Design & Prediction Potential Use for Arylpyridines Reference
Random Forest (RF) Widely used for predicting drug-related side effects and classifying materials.Predict biological activity or toxicity of novel this compound analogs. researchgate.net
Support Vector Machine (SVM) Used in models predicting drug-induced organ injury and for material classification.Screen virtual libraries of derivatives for desirable properties. researchgate.netnih.gov
Artificial Neural Network (ANN) Applied to predict complex, non-linear relationships like the rheological behavior of materials.Model structure-property relationships to guide the design of new materials based on the arylpyridine scaffold. elsevierpure.comnih.gov

Exploring New Catalytic Activities and Roles for Arylpyridines

While often the target of synthesis, arylpyridines themselves can play active roles in chemical transformations, most notably as ligands in catalysis. The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center, influencing the metal's reactivity and selectivity. evitachem.com Supported metal catalysts are fundamental in the hydrogenation of arenes, and the nature of the support and ligands are crucial for activity. rsc.org

The unique structure of this compound, with its pyridine nitrogen and substituted phenyl ring, offers potential as a bidentate or monodentate ligand for various metal catalysts. Research is moving towards discovering new reaction mechanisms and designing more efficient catalysts that operate under milder conditions. youtube.com Exploring the use of this compound and its analogs as ligands could lead to novel catalytic systems for a range of reactions, such as cross-coupling, hydrogenation, or C-H activation. rsc.orgnih.gov For example, Co(II) has been shown to assist in cyclization reactions to form other heterocyclic structures, highlighting the role metals can play in conjunction with nitrogen-containing organic molecules. nih.gov The electronic and steric properties of the arylpyridine ligand can be tuned by modifying the substituents (e.g., the hexyl and methoxy (B1213986) groups) to optimize the performance of the resulting catalyst for specific applications.

Strategies for Diversification and Creation of Structurally Complex Analogs

To fully explore the potential of the this compound scaffold, a key research direction is the development of strategies for its structural diversification. Creating a library of structurally complex analogs allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing a compound for a specific application, such as a therapeutic agent or a new material. nih.gov

Synthetic strategies often focus on modular approaches that allow for easy modification of different parts of the molecule. nih.gov For this compound, this could involve:

Varying the Phenyl Ring Substituents: The hexyl and methoxy groups can be replaced with a wide range of other alkyl chains, alkoxyl groups, halogens, or other functional groups to probe their effect on the compound's properties.

Modifying the Pyridine Ring: Introducing substituents onto the pyridine ring can modulate its electronic properties and coordination ability.

Replacing the Pyridine Ring: The pyridine moiety could be replaced with other nitrogen-containing heterocycles (e.g., pyrimidine, pyrazine, imidazole) to create analogs with fundamentally different electronic and geometric properties. nih.govnih.gov

The synthesis of such analogs can be achieved through established methods like nucleophilic aromatic substitution and palladium-catalyzed reactions, which are amenable to high-throughput and combinatorial chemistry approaches. evitachem.comnih.gov

Q & A

Q. What are the standard synthetic routes for 2-(2-Hexyl-4-methoxyphenyl)pyridine, and what are the critical purification steps?

The synthesis typically involves coupling a substituted phenyl moiety to a pyridine ring. For analogous compounds (e.g., 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine), reactions in dichloromethane with sodium hydroxide as a base are common, followed by extraction, washing, and column chromatography for purification . Key steps include controlling reaction temperature (e.g., 0°C to room temperature) and using anhydrous conditions to minimize side reactions. Final purity (>99%) is often achieved via recrystallization or HPLC .

Q. Which analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : For structural confirmation, 1^1H and 13^13C NMR are essential to verify substituent positions and hexyl/methoxy group integration .
  • X-ray Crystallography : Programs like SHELX (e.g., SHELXL for refinement) resolve crystal structures, particularly for verifying steric effects from the hexyl chain .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

Based on GHS classifications for similar pyridine derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 4 hazards for acute toxicity) .
  • Ventilation : Use fume hoods to avoid inhaling dust or vapors .
  • Storage : Keep in airtight containers under inert gas (e.g., N2_2) at 2–8°C to prevent degradation .

Q. What are the solubility properties and optimal storage conditions?

The compound is likely lipophilic due to the hexyl group, with solubility in organic solvents (e.g., DCM, THF). Store in amber vials under inert atmosphere to prevent oxidation. Stability studies for analogs suggest avoiding prolonged exposure to light or moisture .

Q. How is this compound applied in current research contexts?

Pyridine derivatives are used as ligands in catalysis, enzyme inhibitors in biochemistry, and intermediates in drug discovery. For example, 2-(piperidin-2-yl)pyridine derivatives serve as building blocks for receptor-binding studies .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for large-scale production?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling efficiency .
  • Process Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent ratio). For analogs, yields improved from 65% to 85% via stepwise temperature control .
  • Purification : Employ preparative HPLC with C18 columns for high-purity batches (>99.5%) .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray results)?

  • Dynamic Effects : Conformational flexibility (e.g., hexyl chain rotation) may cause NMR signal broadening. Low-temperature NMR (−40°C) can "freeze" conformers for clearer data .
  • Crystallographic Refinement : Use SHELXL’s TWIN and BASF commands to model disorder in crystal structures .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

  • DFT Calculations : Gaussian or ORCA software models charge distribution, identifying nucleophilic/electrophilic sites on the pyridine ring .
  • Molecular Docking : AutoDock Vina assesses binding affinity to biological targets (e.g., kinases) using the hexyl group’s hydrophobic interactions .

Q. How to design toxicity studies given limited ecotoxicological data?

  • Provisional Assessments : Use read-across methods with structurally similar compounds (e.g., 2-phenylpyridines) to estimate acute aquatic toxicity (LC50_{50}) .
  • In Vitro Models : Perform Ames tests for mutagenicity and HepG2 cell assays for cytotoxicity, prioritizing endpoints like IC50_{50} .

Q. What strategies address unknown ecological persistence and bioaccumulation?

  • QSAR Modeling : Predict log P (octanol-water coefficient) to estimate bioaccumulation potential. For analogs, log P values >3 suggest moderate bioaccumulation .
  • Soil Mobility Studies : Use OECD Guideline 106 (batch adsorption tests) to measure Kd_{d} (soil-water distribution coefficient) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.